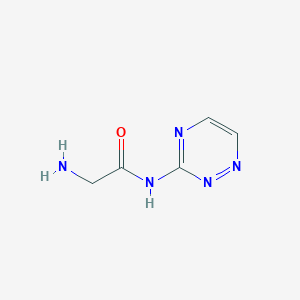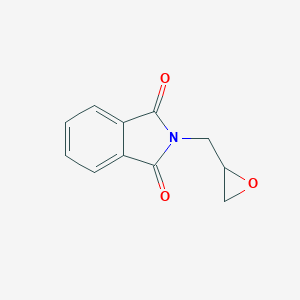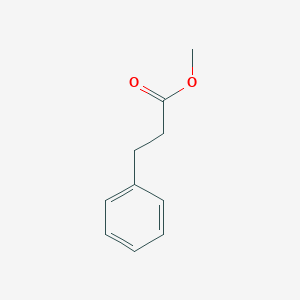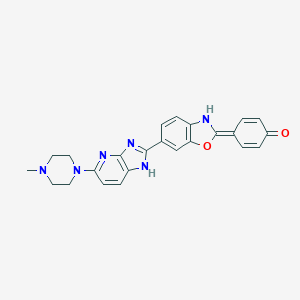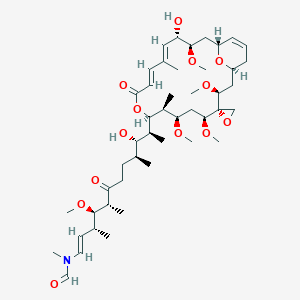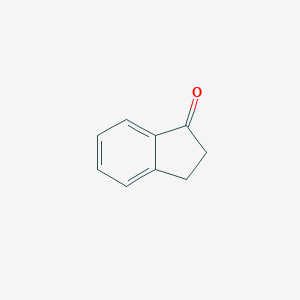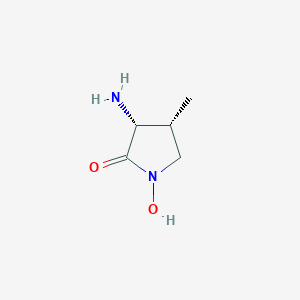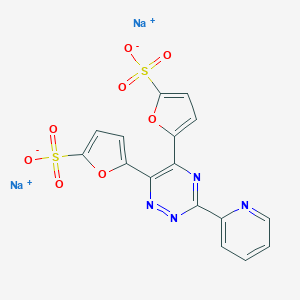
Ferene
Vue d'ensemble
Description
Ferene, also known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is a chromogenic agent commonly used to measure the concentration of iron ions in aqueous solutions . It is sensitive to ferrous iron ions (Fe2+) and forms a purple-colored complex with these ions .
Synthesis Analysis
Ferene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .
Molecular Structure Analysis
The molecular structure of Ferene is C16H8N4Na2O8S2 . It has been characterized by UV-visible, Fourier-Transform Infrared Spectroscopy (FTIR), and Matrix-Assisted Laser Desorption/Ionization-Time Of Flight (MALDI-TOF) mass spectrometry techniques .
Chemical Reactions Analysis
Ferene reacts with iron(II) to form a stable, deep blue complex . This reaction is used for the determination of serum iron. The intensity of color development is directly proportional to the amount of Fe2+ in the sample .
Physical And Chemical Properties Analysis
Ferene is a powder or crystal in form . It is soluble in water, with a solubility of 50 mg/mL . The empirical formula is C16H8N4Na2O8S2 and the molecular weight is 494.37 .
Applications De Recherche Scientifique
Iron Measurement in Serum
Ferene Disodium Salt is commonly used in clinical settings to measure iron levels in serum. This application aids in monitoring and diagnosing conditions such as anemia, hemochromatosis, chronic inflammatory disorders, hepatitis, and lead poisoning. The method based on Ferene is spectrophotometric, which is known for its reliability and convenience .
Colorimetric Reagent for Iron
This compound serves as a colorimetric reagent for iron detection. It offers greater sensitivity compared to other reagents like Ferrozine, with a molar absorptivity of 35,500 liters/mol cm. This makes it particularly useful in applications where high sensitivity is required .
Biochemical Research
Ferene Disodium Salt is utilized as a biochemical reagent in life science research. It can be used with biological materials or organic compounds, expanding its applications across various research fields related to life sciences .
Spectrophotometric Reagent for Iron
Ferene has been synthesized and characterized as a new spectrophotometric reagent specifically for iron. Studies have been conducted to understand its complex formation with iron(II), which includes determining its absorbance maxima, molar absorptivity, and stability constant values .
Chemosensor for Copper and Iron Determination
It has been used as a chromogenic reagent for the determination of copper and iron. This application is significant for the determination of serum iron in blood samples, a practice that has been in place since 1979 .
Measurement of Iron Ions Concentration
Ferene is sensitive to ferrous iron ions (Fe2+) and forms a purple-colored complex with these ions in the presence of a reducing agent. This property makes it an ideal reagent for measuring the concentration of iron ions in aqueous solutions .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Ferene Disodium Salt is iron (Fe) . It is used as a spectrophotometric reagent for iron, forming a complex with iron(II) in biochemical assays .
Mode of Action
Ferene Disodium Salt interacts with iron(II) to form a stable, deep blue complex . This interaction is the basis for its use in spectrophotometric assays, where the intensity of the color change can be measured to determine the concentration of iron in a sample .
Biochemical Pathways
The formation of the Ferene-iron(II) complex is the key step in the biochemical pathway involving Ferene Disodium Salt. This complex formation is a result of a charge transfer process, which leads to the intense color of the iron(II) complexes .
Result of Action
The result of Ferene Disodium Salt’s action is the formation of a colored complex with iron(II), which can be measured using spectrophotometric methods . This allows for the quantification of iron in various samples, aiding in the diagnosis and monitoring of conditions such as anemia, hemochromatosis, chronic inflammatory disorders, hepatitis, and lead poisoning .
Action Environment
The action of Ferene Disodium Salt can be influenced by environmental factors. For instance, the compound is hygroscopic and should be stored in a dry place, away from heat and open flames . Additionally, its solubility in water suggests that the presence and properties of the solvent can significantly impact its action and efficacy .
Propriétés
IUPAC Name |
disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSEFOVPQFJBB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000589 | |
| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferene | |
CAS RN |
79551-14-7 | |
| Record name | Ferene-S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



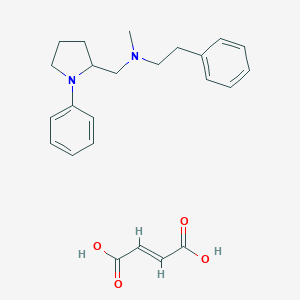
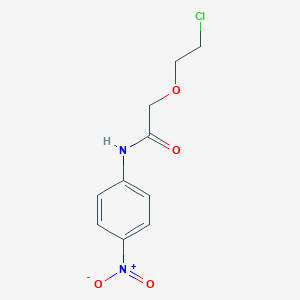
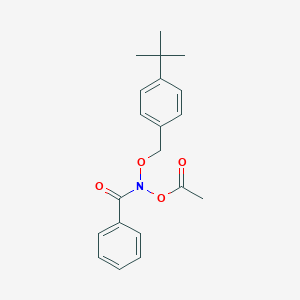
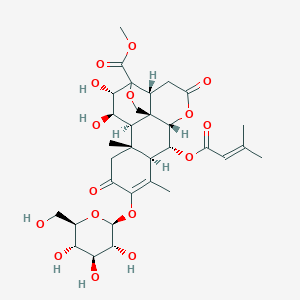

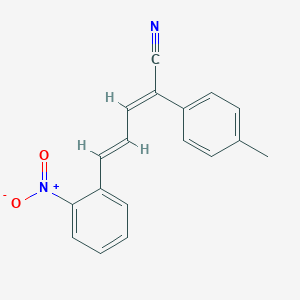
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
